Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate
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Overview
Description
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is a chemical compound with the molecular formula C22H42O6. It is known for its unique structure, which includes two octanoate groups attached to an oxybis(ethane-1,2-diyloxyethane-1,2-diyl) backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate typically involves the esterification of ethane-1,2-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and ethane-1,2-diol derivatives.
Reduction: Octanol and ethane-1,2-diol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of octanoic acid and ethane-1,2-diol derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diyl dioctanoate: Similar structure but lacks the oxybis(ethane-1,2-diyloxy) backbone.
Oxybis(ethane-1,2-diyloxy) diacetate: Similar backbone but with acetate groups instead of octanoate groups.
Uniqueness
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is unique due to its combination of the oxybis(ethane-1,2-diyloxy) backbone and octanoate groups. This structure imparts distinct chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
97171-76-1 |
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Molecular Formula |
C24H46O7 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[2-[2-(2-octanoyloxyethoxy)ethoxy]ethoxy]ethyl octanoate |
InChI |
InChI=1S/C24H46O7/c1-3-5-7-9-11-13-23(25)30-21-19-28-17-15-27-16-18-29-20-22-31-24(26)14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
SILFDXJGXXAUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCC |
Origin of Product |
United States |
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